molecular formula C9H8N4O2 B1268444 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 400073-84-9

5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1268444
CAS No.: 400073-84-9
M. Wt: 204.19 g/mol
InChI Key: JBZRUGXIAJOSDU-UHFFFAOYSA-N
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Description

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with an amino group at position 5, a phenyl group at position 2, and a carboxylic acid at position 2. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.18 g/mol. This compound serves as a versatile building block in organic synthesis, particularly for constructing fused heterocyclic systems. For instance, it reacts with cyanoacetic acid under microwave irradiation to form cyanoacetamides, which cyclize into pyridones under reflux conditions . Additionally, it has been utilized in synthesizing bis-heterocyclic aroyl thioureas via reactions with aminothiourea under ultrasonic irradiation .

The amino and carboxylic acid groups enhance its reactivity, enabling applications in coordination chemistry and drug discovery.

Properties

IUPAC Name

5-amino-2-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)11-13(12-8)6-4-2-1-3-5-6/h1-5H,(H2,10,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZRUGXIAJOSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346056
Record name 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
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Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400073-84-9
Record name 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Reaction Mechanism

The one-step cycloaddition of aryl azides with β-ketoesters in the presence of a base is a widely utilized method. For example, treating phenyl azide with ethyl acetoacetate in aqueous ethanol with potassium carbonate at 80°C for 16 hours facilitates triazole ring formation via [3+2] cycloaddition. The reaction proceeds through nucleophilic attack of the azide on the ketoester, followed by cyclization and decarboxylation.

Optimization and Yields

Key parameters include solvent choice (ethanol/water mixtures), base concentration (3 equivalents of K₂CO₃), and temperature control (80°C). Yields vary from 30% to 95%, depending on substituent electronic effects. For instance, electron-withdrawing groups on the azide improve reaction efficiency due to enhanced electrophilicity.

Grignard Reagent-Mediated Synthesis

Stepwise Procedure

A patent-described method involves sequential Grignard reactions and carbon dioxide insertion:

  • Bromination : 1-Substituted-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) at −78°C to form a mono-brominated intermediate.
  • Carboxylation : The intermediate reacts with CO₂ at −30°C, followed by acidification (HCl) to yield a mixture of 4- and 5-carboxylic acid isomers.
  • Selective Esterification : Methylation with methyl iodide and potassium carbonate in THF/DMF separates the isomers, yielding the 4-carboxylic acid derivative after recrystallization.

Critical Parameters

  • Temperature control (−78°C for Grignard addition; −30°C for CO₂ insertion) is essential to prevent side reactions.
  • The final yield for 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid is 53% after purification.

Alkaline Hydrolysis of Carbonitrile Precursors

Synthesis Pathway

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carbonitrile undergoes hydrolysis in aqueous KOH (10 equivalents) at 0°C, followed by acidification with HCl to precipitate the carboxylic acid. This method avoids harsh conditions, preserving the amino group’s integrity.

Acidification and Isolation

  • Reaction Time : 2 hours at room temperature.
  • Yield : 70–80% after recrystallization from ethanol/water.
  • Purity : Confirmed via HPLC (>95%) and NMR spectroscopy.

Click Chemistry Approaches

Copper-Catalyzed Cycloaddition

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and aryl azides in THF/water (1:1) produces 1,4-disubstituted triazoles. Subsequent oxidation of a methyl group to carboxylic acid using KMnO₄ in acidic conditions achieves the target compound.

Solvent and Catalyst Selection

  • Catalyst : CuSO₄·5H₂O with sodium ascorbate.
  • Oxidation Conditions : 0.1 M H₂SO₄, 60°C, 6 hours.
  • Overall Yield : 45–60%.

Comparative Analysis of Synthetic Methods

Method Key Reagents Temperature Range Yield (%) Advantages Limitations
Cycloaddition β-Ketoester, K₂CO₃ 80°C 30–95 One-step; scalable Isomer separation required
Grignard iPrMgCl, CO₂ −78°C to 25°C 53 High regioselectivity Multi-step; cryogenic conditions
Alkaline Hydrolysis KOH, HCl 0–25°C 70–80 Mild conditions; preserves amino group Requires carbonitrile precursor
Click Chemistry CuSO₄, phenylacetylene 60°C 45–60 Modular; high atom economy Oxidation step reduces yield

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Xanthine Oxidase Inhibition

One of the most notable applications of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is in the development of xanthine oxidase inhibitors. These inhibitors are crucial for managing conditions like gout and hyperuricemia. Recent studies have synthesized derivatives of this compound that exhibit potent inhibitory activity against xanthine oxidase. For instance, derivatives showed high potency in the submicromolar/nanomolar range, indicating their potential as effective therapeutic agents .

2. Antimicrobial Activity

Research has also indicated that this compound and its derivatives possess significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Agricultural Applications

1. Plant Growth Regulators

The compound has shown promise as a plant growth regulator. Its application can enhance seed germination and improve crop yields. Research indicates that triazole derivatives can influence plant metabolism and physiological processes, leading to better growth outcomes .

2. Pest Control

In agricultural settings, this compound has been explored for its potential as a pesticide or fungicide. Its ability to inhibit certain enzymes in pests makes it a candidate for developing environmentally friendly pest control solutions .

Material Science

1. Synthesis of Functional Materials

The unique structure of this compound allows it to be used in synthesizing functional materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance properties like thermal stability and mechanical strength .

2. Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be utilized in catalysis or as sensors in detecting environmental pollutants .

Case Studies

Application AreaCase Study Summary
Medicinal Chemistry A study synthesized various derivatives of 5-amino-2-phenyltriazole for xanthine oxidase inhibition; some compounds exhibited IC50 values in the nanomolar range .
Agriculture Research demonstrated that applying triazole derivatives improved the germination rates of specific crops by up to 30% under controlled conditions .
Material Science Development of a polymer composite incorporating the compound showed improved tensile strength compared to traditional materials .

Mechanism of Action

The mechanism of action of 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can lead to the disruption of essential biological processes, resulting in antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with analogous triazole derivatives, focusing on substituent effects, molecular properties, and reported biological activities.

Structural and Physicochemical Differences

Table 1: Key Structural and Molecular Features of Analogous Triazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Amino (5), Phenyl (2), COOH (4) C₉H₈N₄O₂ 204.18 High polarity due to amino and carboxylic acid groups; potential metal chelation
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 22300-56-7) Methyl (5), Phenyl (2), COOH (4) C₁₀H₉N₃O₂ 203.20 Reduced solubility compared to amino analog; used in heterocyclic synthesis
2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 81022-34-6) Cl (4-phenyl), Methyl (5), COOH (4) C₁₀H₈ClN₃O₂ 237.64 Electron-withdrawing Cl enhances acidity; antimicrobial applications
5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 1708250-31-0) Cl (2,5-phenyl), Amino (5), COOH (4) C₉H₆Cl₂N₄O₂ 273.08 Increased acidity; potential for metal chelation and coordination chemistry
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazolyl (1), Methyl (5), COOH (4) C₇H₆N₄O₂S 210.21 Anticancer activity (e.g., 40% inhibition of NCI-H522 lung cancer cells)

Biological Activity

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS Number: 400073-84-9) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate isocyanates or related compounds. The resulting product is characterized by various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity. In particular, compounds containing the triazole moiety have been shown to possess potent activity against various bacterial strains and fungi. For instance, studies have demonstrated that 5-amino-2-phenyl derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans at low concentrations .

Xanthine Oxidase Inhibition

One notable biological activity of this compound is its ability to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid. This property is particularly relevant for treating conditions like gout. In vitro studies have shown that certain derivatives exhibit high potency in the submicromolar range against XO .

Table 1: Inhibition Potency of Triazole Derivatives Against Xanthine Oxidase

Compound IDIC50 (µM)Type of Inhibition
7f0.12Mixed-type
8h0.15Competitive
7a0.20Noncompetitive

Anti-parasitic Activity

Another significant aspect of the biological activity of this compound is its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A series of studies have identified triazole derivatives that demonstrate submicromolar activity against this parasite in cell-based assays. The optimization of these compounds has led to improved solubility and metabolic stability, enhancing their potential as therapeutic agents .

Case Study: Efficacy Against Chagas Disease

In a study evaluating the anti-parasitic effects of triazole derivatives:

  • Compound 3 was identified as the most potent with a pEC50 > 6.
  • The compound exhibited significant suppression of parasite burden in mouse models.

These findings highlight the potential for developing new treatments for Chagas disease based on modifications to the triazole scaffold.

Structure-Activity Relationships (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity. For instance:

  • Substitutions on the phenyl ring significantly affect potency; electron-withdrawing groups enhance activity.
  • The presence of an amino group at position 5 is crucial for maintaining bioactivity, as modifications often lead to a loss of function .

Table 2: Structure Modifications and Their Impact on Activity

ModificationResulting Activity (IC50)
No substitutionInactive
-NO2 at para positionIC50 = 0.25 µM
-Cl at ortho positionIC50 = 0.50 µM

Toxicological Profile

Toxicological assessments indicate that while the compound exhibits some potential for eye irritation upon contact, it is generally not classified as harmful by ingestion or inhalation under standard guidelines . Continuous monitoring and further studies are necessary to fully understand its safety profile in clinical applications.

Q & A

Q. What are the recommended synthetic routes for 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yields?

The compound can be synthesized via cycloaddition reactions or diazotization followed by cyclization. For example, aniline derivatives undergo diazotization and subsequent reaction with ethyl acetoacetate to form intermediates like 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which can be modified further . Hydrothermal methods at 140°C are effective for generating coordination polymers, achieving crystalline products with defined metal-ligand interactions (e.g., Zn-based polymers) . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry of reactants.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a Zn coordination polymer derived from this ligand crystallizes in the orthorhombic system (space group Pbca, a = 1.016 nm, b = 1.355 nm, c = 2.665 nm) . SHELXL (part of the SHELX suite) is widely used for refining small-molecule structures, employing least-squares minimization to optimize atomic coordinates and thermal parameters . Key metrics include R-factors (<5% for high-quality data) and validation tools like CCDC checks.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Fluorescence spectroscopy : Used to study photophysical properties; the Zn polymer exhibits emission at λem ~400–450 nm, attributed to ligand-centered transitions .
  • Thermogravimetric analysis (TGA) : Reveals thermal stability (e.g., decomposition above 250°C for coordination polymers) .

Advanced Research Questions

Q. How does the weak acidity of triazole carboxylic acids impact their biological interactions?

The pKa of analogous 2H-1,2,3-triazole-4-carboxylic acids ranges from 7.65–8.08, indicating weak acidity that minimizes protonation in physiological conditions . This property reduces toxicity risks (e.g., drug-induced liver injury) and enhances bioavailability by avoiding excessive ionization in biological fluids. Computational studies (e.g., DFT) can model protonation states and predict interactions with enzymes or receptors .

Q. What strategies improve the pharmacological activity of triazole carboxylic acid derivatives?

  • Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances binding to targets like kinases or sodium channels. For example, 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid derivatives show 40% inhibition of NCI-H522 lung cancer cells .
  • Coordination chemistry : Metal complexes (e.g., Zn, Cu) improve stability and enable redox-active therapeutic effects .
  • Hybrid molecules : Conjugation with fluorophores (e.g., rhodamine B) creates probes for metal ion detection (e.g., Hg²⁺) via chromogenic shifts .

Q. How are computational methods applied to study structure-activity relationships (SAR)?

Molecular docking (AutoDock, Schrödinger) and MD simulations predict binding affinities to targets like Nav1.6 sodium channels, relevant for epilepsy drug design . QSAR models correlate substituent electronegativity or lipophilicity with bioactivity. For instance, 5-(het)aryl amino groups enhance antiproliferative effects against melanoma (LOX IMVI cells, GP = 44.78–62.25%) .

Q. What are the challenges in resolving crystallographic disorder in triazole-based coordination polymers?

Disorder arises from flexible ligand conformations or solvent molecules. SHELXL’s PART instruction and restraints on bond lengths/angles mitigate this. For example, in the Zn polymer, hydrogen-bonded networks require careful modeling of occupancy factors for water molecules . High-resolution data (d-spacing <0.8 Å) and twinning correction (via TWIN/BASF commands) improve refinement accuracy .

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